![molecular formula C5H3Cl2N3O2 B3035132 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide CAS No. 303148-25-6](/img/structure/B3035132.png)
4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide
Overview
Description
4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide is a chemical compound with the molecular formula C5H4Cl2N2O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to 4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide has been reported. For instance, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester was synthesized via the reaction of 4,5-disubstituted-pyridazin-3(2H)-ones with diethyl chlorophosphate in the presence of triethylamine .Scientific Research Applications
- NSC625813 serves as an efficient and selective coupling agent for the amidation of carboxylic acids. Under mild conditions, it facilitates the chemoselective conversion of aliphatic and aromatic carboxylic acids into their corresponding amides with good to excellent yields . This application is particularly valuable in organic synthesis and drug development.
- Researchers have explored the use of NSC625813 for the lactonization of ω-hydroxycarboxylic acids. This process involves the formation of cyclic esters (lactones) from hydroxycarboxylic acids. The compound has demonstrated effectiveness in promoting this transformation . Lactones find applications in natural product synthesis and as intermediates in pharmaceutical chemistry.
Amidation of Carboxylic Acids
Lactonization of ω-Hydroxycarboxylic Acids
properties
IUPAC Name |
4,5-dichloro-6-oxopyridazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1-9-10(5(8)12)4(11)3(2)7/h1H,(H2,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEZNIZILYRSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-6-oxo-1(6H)-pyridazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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